N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
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Overview
Description
N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride is a chemical compound with the molecular formula C12H15N.ClH. It is a hydrochloride salt form of N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine, which is known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to an indene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Amination: The amine group is introduced through reductive amination or other suitable amination reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Indene ketones, carboxylic acids.
Reduction Products: Indene alcohols, amines.
Substitution Products: Halogenated indenes, amine-substituted indenes.
Scientific Research Applications
N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.
1H-Inden-2-amine, 2,3-dihydro-: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11;/h1-4,11-13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMUVZVVHHPAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CC3=CC=CC=C3C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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